Ethyl formimidate hydrochloride
Description
Historical Context and Discovery of Imidates
The discovery of imidates is credited to the German chemist Adolf Pinner. In 1877, Pinner and his colleague Klein reported that passing anhydrous gaseous hydrogen chloride through a mixture of a nitrile and an alcohol resulted in the precipitation of a crystalline product. numberanalytics.comrroij.com They identified this product as an imidate hydrochloride salt. rroij.com
This acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt became known as the Pinner reaction . numberanalytics.comwikipedia.org The resulting imidate salts are often referred to as "Pinner salts." wikipedia.orgwikipedia.org The mechanism involves the protonation of the nitrile by the strong acid, which activates it for a nucleophilic attack by the alcohol, ultimately forming the imidate hydrochloride. numberanalytics.comrroij.com Pinner's discovery was a cornerstone for this class of compounds, providing the first and still most general method for their synthesis and opening a new gateway for the creation of various organic compounds. wikipedia.orgnumberanalytics.com
Nomenclature and Classification of Imidate Derivatives
Imidates are a class of organic compounds that can be described by the general formula R-C(=NR')OR'', where R, R', and R'' are organic substituents or hydrogen. wikipedia.org They are structurally analogous to esters but with the carbonyl oxygen replaced by an imino group (>C=N-). This has led to various names being used for this class, including imino ethers, imido esters, and imidic esters. rroij.comscribd.com
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic approach to nomenclature. iupac.orgmsu.edu It is proposed that compounds in this class should be named as derivatives of their parent imidic acids (R-C(=NR')OH). rroij.comscribd.com For instance, the compound with the structure HC(=NH)OC₂H₅ is named ethyl formimidate, derived from formimidic acid (the parent) and an ethyl group. scribd.com Its hydrochloride salt is ethyl formimidate hydrochloride. The official IUPAC name for this specific compound is ethyl methanimidate;hydrochloride. nih.gov
Table 1: IUPAC Nomenclature of this compound
| Property | Value |
|---|---|
| Common Name | This compound |
| Systematic Name | Ethyl formimidate HCl |
| IUPAC Name | ethyl methanimidate;hydrochloride nih.gov |
| Parent Imidic Acid | Formimidic acid |
| Alkyl Group | Ethyl |
Imidates can be classified based on the substituents attached to the core functional group. They can be acyclic or cyclic, and the groups on the nitrogen and oxygen atoms can vary widely, influencing the compound's reactivity. reed.edu
Significance of Imidate Hydrochlorides in Organic Synthesis
Imidate hydrochlorides, such as this compound, are highly significant in organic synthesis due to their versatility as chemical intermediates. guidechem.comnumberanalytics.com These "Pinner salts" are stable, yet sufficiently reactive electrophiles that can be converted into a wide array of other functional groups. wikipedia.orgwikipedia.org Their importance stems from their ability to act as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.com
The primary synthetic applications of imidate hydrochlorides involve reactions with various nucleophiles. wikipedia.org These transformations make them valuable building blocks for more complex molecules. guidechem.comnih.gov
Key transformations of imidate hydrochlorides include:
Formation of Esters: Hydrolysis of an imidate hydrochloride, typically at a low pH, yields a carboxylic ester. wikipedia.orgwikipedia.org
Formation of Amidines: Reaction with ammonia (B1221849) or a primary or secondary amine readily converts the imidate hydrochloride into an amidine. wikipedia.orgwikipedia.orgsynarchive.com
Formation of Orthoesters: In the presence of excess alcohol under acidic conditions, imidate hydrochlorides can be converted to orthoesters. wikipedia.orgwikipedia.orgsynarchive.com
Formation of Thionoesters: Treatment with hydrogen sulfide (B99878) leads to the formation of thionoesters. wikipedia.org
This compound is specifically employed as a reactant in the synthesis of various biologically relevant compounds, including s-triazines and derivatives of 5-aminoimidazole, which are precursors to molecules like bredinin. sigmaaldrich.com
Table 2: Synthetic Transformations of Imidate Hydrochlorides
| Reactant | Product Functional Group |
|---|---|
| Water (H₂O) | Ester wikipedia.orgwikipedia.org |
| Ammonia (NH₃) or Amines (R-NH₂) | Amidine wikipedia.orgwikipedia.org |
| Excess Alcohol (R-OH) | Orthoester wikipedia.orgwikipedia.org |
Compound Index
Table 3: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| Acetic acid | CH₃COOH |
| Ammonia | NH₃ |
| Benzamide | C₇H₇NO |
| Benzonitrile | C₇H₅N |
| Bredinin | C₉H₁₃N₃O₆ |
| Dimethylsulfate | (CH₃)₂SO₄ |
| Ethanol (B145695) | C₂H₅OH |
| Ethyl chloride | C₂H₅Cl |
| Ethyl formate | C₃H₆O₂ |
| Ethyl formimidate | C₃H₇NO |
| This compound | C₃H₈ClNO |
| Ethylene glycol | C₂H₆O₂ |
| Formamidine (B1211174) hydrochloride | CH₅N₂Cl |
| Formic acid | CH₂O₂ |
| Hydrogen chloride | HCl |
| Hydrogen cyanide | HCN |
| Hydrogen sulfide | H₂S |
| Methanol | CH₃OH |
| Methyl propionimidate | C₄H₉NO |
| Phenyl N-phenylbenz-thioimidate hydrochloride | C₁₉H₁₆ClNS |
| Piperidine | C₅H₁₁N |
| Pyridine | C₅H₅N |
| Sulfuric acid | H₂SO₄ |
| Toluene | C₇H₈ |
| Triethylamine | (C₂H₅)₃N |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl methanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUTTYRVDANTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503221 | |
| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |
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Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16694-46-5 | |
| Record name | Methanimidic acid, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-46-5 | |
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| Record name | NSC 102062 | |
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| Record name | 16694-46-5 | |
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| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |
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| Record name | Ethyl formimidate hydrochloride | |
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Synthesis and Derivatization of Ethyl Formimidate Hydrochloride
Established Synthetic Methodologies for Ethyl Formimidate Hydrochloride
The synthesis of this compound is most famously achieved through the Pinner reaction, a classic method for preparing imidates. However, alternative routes exist, offering different mechanistic pathways to the target compound.
Pinner Reaction and its Applicability to this compound Synthesis
The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile, which produces an imino ester salt, also known as a Pinner salt. wikipedia.org First described by Adolf Pinner in 1877, this method is highly applicable for the synthesis of this compound. wikipedia.org In this specific synthesis, the reactants are typically hydrogen cyanide (the nitrile) and ethanol (B145695) (the alcohol), in the presence of anhydrous hydrogen chloride (HCl) gas. nih.govorganic-chemistry.org
The reaction proceeds via a well-established mechanism:
Protonation of the Nitrile : The strong acid (HCl) protonates the nitrogen atom of the nitrile, forming a highly electrophilic nitrilium cation. nih.gov
Nucleophilic Attack : The alcohol (ethanol) acts as a nucleophile, attacking the activated carbon atom of the nitrilium cation. nih.gov
Proton Transfer : A subsequent proton transfer results in the formation of the stable this compound salt. nih.gov
A critical requirement for the Pinner reaction is the use of strictly anhydrous conditions. nrochemistry.com The presence of water is detrimental as it can hydrolyze the resulting imidate hydrochloride to form an ester, thus reducing the yield of the desired product. nih.govnrochemistry.com
Alternative Synthetic Routes and Their Mechanistic Considerations
While the acid-catalyzed Pinner reaction is standard, similar imidate products can often be achieved through base-catalyzed pathways. wikipedia.org The choice between acidic or basic conditions often depends on the electronic nature of the nitrile substrate. wikipedia.org
A base-catalyzed approach would involve the deprotonation of the alcohol (ethanol) to form a more potent nucleophile, the ethoxide ion. This strong nucleophile can then attack the carbon atom of the nitrile. This method can be more effective for electron-poor nitriles, which are more susceptible to nucleophilic attack. wikipedia.org In contrast, the acid-catalyzed Pinner reaction is generally more suitable for nitriles that are sufficiently basic to be protonated effectively. wikipedia.org Another alternative involves the use of Lewis acids instead of Brønsted acids like HCl to activate the nitrile. beilstein-journals.org Lewis acids such as trimethylsilyl triflate have been shown to promote the reaction, offering a milder and sometimes more chemoselective option for ester formation from nitriles and alcohols. nih.govbeilstein-journals.org
Optimization of Synthetic Conditions for Enhanced Yield and Purity
Achieving a high yield and purity of this compound requires careful control over several reaction parameters, including temperature, solvent choice, and the stoichiometry of the reactants and catalyst.
Impact of Temperature and Solvent Polarity on Reaction Efficiency
Temperature plays a crucial role in the synthesis and stability of the Pinner salt. The imidium chloride salt is thermodynamically unstable, and conducting the reaction at low temperatures, typically around 0-5 °C, is essential to prevent its decomposition. nrochemistry.comunive.it Higher temperatures can lead to an elimination side reaction, yielding an amide and an alkyl chloride, which significantly reduces the purity and yield of the desired imidate hydrochloride. wikipedia.org
The choice of solvent is equally critical. As previously noted, anhydrous conditions are paramount. nrochemistry.com Solvents like anhydrous chloroform (B151607) or cyclopentyl methyl ether (CPME) are often employed. organic-chemistry.orgresearchgate.net The use of CPME has been highlighted as an improvement to the classical Pinner reaction, as it can allow for the direct isolation of the crystalline product by simple filtration, thus simplifying the workup procedure. researchgate.netresearchgate.net The solvent must be inert to the highly acidic conditions and capable of dissolving the reactants while allowing the product to precipitate.
| Parameter | Optimal Condition | Rationale |
| Temperature | 0–5 °C | Minimizes thermal decomposition of the unstable Pinner salt into amide and alkyl chloride byproducts. wikipedia.orgunive.it |
| Solvent | Anhydrous (e.g., CPME, Chloroform) | Prevents hydrolysis of the imidate salt to a carboxylic ester, ensuring higher product purity. organic-chemistry.orgnrochemistry.comresearchgate.net |
Role of Stoichiometric Ratios and Catalysts in Synthesis
The primary catalyst in the traditional Pinner reaction is anhydrous hydrogen chloride. organic-chemistry.org Its role is to protonate the nitrile, thereby activating it for nucleophilic attack by the alcohol. nih.gov The amount of HCl used is important; a sufficient quantity is needed to drive the reaction to completion. Studies have shown that a molar ratio of nitrile:methanol:HCl of 1:3:3 can lead to excellent yields of the corresponding imidate hydrochloride. unive.it
The stoichiometric ratio of the nitrile to the alcohol must also be carefully controlled. Using a large excess of the alcohol can lead to a subsequent reaction where the initially formed Pinner salt reacts with another molecule of alcohol to form an orthoester as a byproduct. wikipedia.org Therefore, maintaining a controlled ratio, such as a moderate excess of the alcohol, is key to maximizing the yield of the desired imidate salt. unive.it Lewis acids like hafnium(IV) triflate and trimethylsilyl triflate have also been explored as catalysts, with research indicating that using two equivalents of the Lewis acid can achieve high yields. beilstein-journals.org
N-Acylation Reactions of this compound
This compound, and the free base ethyl formimidate, possess a nucleophilic nitrogen atom within the imino group. This nitrogen can react with various electrophiles, including acylating agents like acyl chlorides, in nucleophilic addition-elimination reactions. chemistrystudent.comlibretexts.org
The general mechanism for the N-acylation of an imine involves the following steps:
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the formimidate attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orglibretexts.org This initial addition step breaks the C=O pi bond, forming a tetrahedral intermediate.
Elimination of Leaving Group : The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being a good leaving group, is eliminated. libretexts.orglibretexts.org
Deprotonation : A base, which could be another molecule of the formimidate or a non-nucleophilic base added to the reaction, removes the proton from the nitrogen atom to yield the final, neutral N-acyl imidate product. libretexts.org
This reaction effectively attaches an acyl group to the nitrogen atom of the formimidate, creating a new class of derivatives with altered chemical properties and reactivity, which can be used as intermediates in the synthesis of other complex molecules.
Reaction with Acyl Chlorides and Benzyl (B1604629) Chloroformate
The imino nitrogen of this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of acyl chlorides in a nucleophilic addition-elimination reaction. This process, known as N-acylation, results in the formation of N-acyl imidates. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is eliminated during the reaction. Acyl chlorides are highly reactive carboxylic acid derivatives, making them effective acylating agents for imidates. libretexts.orgchemistrystudent.comchemistrysteps.com
The general mechanism involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ethyl formimidate attacks the electron-deficient carbonyl carbon of the acyl chloride. chemistrystudent.comchemguide.co.uk
Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, moving the electrons to the oxygen atom and forming a tetrahedral intermediate.
Elimination of the Leaving Group: The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated.
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final N-acylated product and the hydrochloride salt of the base. libretexts.org
A similar reaction occurs with benzyl chloroformate (Cbz-Cl) . Benzyl chloroformate is a key reagent used for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amine functionalities. wikipedia.org In its reaction with this compound, the nitrogen atom attacks the carbonyl carbon of the benzyl chloroformate, leading to the substitution of the chloride and the formation of an N-(benzyloxycarbonyl) formimidate. This reaction is fundamental in peptide synthesis and for protecting amine groups during complex organic transformations. wikipedia.org
Influence of Base Selection on Acylation Efficiency
The choice of base is critical in the acylation of this compound as it can significantly influence the reaction's efficiency, rate, and yield. The primary role of the base is to act as a scavenger for the hydrogen chloride (HCl) produced during the reaction. The neutralization of HCl is essential as its accumulation can protonate the starting imidate, rendering it non-nucleophilic and halting the reaction.
Commonly used bases for this purpose include tertiary amines such as triethylamine (TEA) and pyridine .
Triethylamine (TEA): As a sterically hindered, non-nucleophilic base, triethylamine is effective at scavenging protons without competing with the imidate in attacking the acyl chloride. Its primary function is to drive the reaction to completion by neutralizing the acid byproduct. echemi.com
Pyridine: Pyridine can also function as an acid scavenger. In some acylation reactions, it can also act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then more readily attacked by the primary nucleophile (in this case, the imidate) than the original acyl chloride, potentially accelerating the reaction. chemicalforums.com
The efficiency of the acylation is dependent on several factors related to the base:
| Factor | Influence on Acylation Efficiency |
| Basicity (pKa) | The base must be sufficiently strong to deprotonate the intermediate and neutralize the generated HCl. Triethylamine (pKa of conjugate acid ~10.7) is more basic than pyridine (pKa of conjugate acid ~5.2). |
| Steric Hindrance | A sterically hindered base like triethylamine is less likely to act as a competing nucleophile, which is often desirable. |
| Catalytic Activity | Bases like pyridine or 4-(dimethylamino)pyridine (DMAP) can act as nucleophilic catalysts, forming highly reactive intermediates that can increase the reaction rate. chemicalforums.com |
| Solubility | The solubility of the resulting hydrochloride salt of the base can influence the ease of product purification. For example, triethylammonium chloride is often insoluble in solvents like THF, which can simplify its removal. chemicalforums.com |
Selecting the optimal base requires consideration of the specific acylating agent's reactivity and the stability of the starting materials and products under the reaction conditions.
Degradation Pathways of this compound
This compound is susceptible to degradation through several pathways, primarily thermal decomposition and hydrolysis. The stability of the compound is significantly influenced by temperature, pH, and the presence of moisture.
Thermal Degradation: When subjected to heat, this compound undergoes decomposition to yield three main products: formamidine (B1211174) hydrochloride, ethyl formate, and ethyl chloride. amerigoscientific.com This degradation pathway involves the rearrangement and fragmentation of the parent molecule. Low temperatures are therefore crucial for the storage and handling of imidate hydrochlorides to prevent this thermal breakdown.
Hydrolytic Degradation: this compound is sensitive to moisture and can undergo hydrolysis. This reaction involves the nucleophilic attack of water on the imidate carbon, leading to the cleavage of the C-O and C=N bonds. The hydrolysis products are typically an alcohol and a formamide (B127407). In the case of this compound, hydrolysis yields ethanol and formamide.
The rate of hydrolysis is highly dependent on the pH of the solution:
Basic Conditions (pH > 8): Degradation is accelerated in basic media. The hydroxide ion is a better nucleophile than water and readily attacks the imidate, leading to rapid decomposition.
Acidic Conditions (pH < 5): The compound exhibits greater stability in acidic aqueous solutions. Under these conditions, the imidate nitrogen is protonated, which disfavors attack by water, thus slowing the rate of hydrolysis.
Due to its susceptibility to hydrolysis, it is imperative to use anhydrous solvents and handle the compound under inert atmospheric conditions to prevent premature degradation.
Reaction Mechanisms and Reactivity of Ethyl Formimidate Hydrochloride
Nucleophilic Addition Reactions of the Formimidoyl Cation
The formimidoyl group in ethyl formimidate hydrochloride can be protonated to form a highly reactive formimidoyl cation. This cation is a key intermediate in nucleophilic addition reactions.
This compound serves as an effective reagent for the N-formylation of primary and secondary amines to yield the corresponding formamides. researchgate.netnih.gov The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the formimidate. This is followed by the elimination of ethanol (B145695), resulting in the formation of a stable formamide (B127407). This method is an alternative to other formylation techniques that might use reagents such as formic acid or ethyl formate. researchgate.net
The general reaction proceeds as follows:
The amine nitrogen acts as a nucleophile, attacking the formimidoyl carbon.
A tetrahedral intermediate is formed.
Ethanol is eliminated from the intermediate.
Deprotonation of the nitrogen atom yields the final formamide product.
The reaction of this compound with amines can also lead to the formation of amidinium compounds. scientificlabs.co.uksigmaaldrich.com When reacted with primary or secondary amines, an initial nucleophilic attack is followed by the elimination of ethanol to form a substituted formamidine (B1211174). In the acidic conditions provided by the hydrochloride salt, these formamidines are protonated to give stable amidinium salts. These amidinium moieties are important structural motifs in various biologically active molecules and are key intermediates in the synthesis of nitrogen-containing heterocycles. For instance, it is a reactant in the synthesis of amidine conjugates of the ornithine moiety of some antifungals. scientificlabs.co.uksigmaaldrich.com
Role as a Formylating Agent
This compound is widely recognized for its role as a formylating agent in the synthesis of a variety of organic compounds. sigmaaldrich.com It is instrumental in the preparation of key biological molecules and heterocyclic systems.
| Product Synthesized | Reference |
| 5-aminoimidazole-4-carboxylic acid α- and β-ribotides | scientificlabs.co.uksigmaaldrich.com |
| s-triazines | scientificlabs.co.uksigmaaldrich.com |
| 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides | scientificlabs.co.uksigmaaldrich.com |
| 5-amino-1-(2-pyridyl)imidazole | scientificlabs.co.uksigmaaldrich.com |
| Bredinin (via amination of an acyclic precursor) | scientificlabs.co.uksigmaaldrich.com |
Intermolecular Cyclization Reactions
This reagent is a key participant in various intermolecular cyclization reactions, leading to the formation of diverse heterocyclic structures. scientificlabs.co.uksigmaaldrich.com The formimidate group can react with nucleophiles on another molecule, initiating a cyclization cascade. An exemplary reaction is the synthesis of pyrrolo[4,3-b] sigmaaldrich.comnih.govdiazepines from the reaction of a related compound, ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, with carbonyl compounds. researchgate.net This highlights the utility of the formimidate moiety in constructing complex, fused ring systems. researchgate.net
Mo-Catalyzed Asymmetric Ring-Closing Metathesis
This compound is also implicated as a reactant in Molybdenum-catalyzed asymmetric ring-closing metathesis (RCM). scientificlabs.co.uksigmaaldrich.com This advanced synthetic method is used for creating cyclic amides and amines. In this context, the this compound likely reacts with an amine that also contains two olefinic groups. The resulting diene-containing amidine can then undergo Mo-catalyzed RCM to form a cyclic structure, a reaction that is crucial for the synthesis of complex molecules with specific stereochemistry.
Hydrolysis Pathways and Resulting Products
Under thermal conditions, this compound undergoes degradation. scientificlabs.co.uk The hydrolysis of this compound, particularly in the presence of acid, leads to the cleavage of the C-O bond.
The proposed pathway for acid-catalyzed hydrolysis involves:
Protonation of the imine nitrogen, which enhances the electrophilicity of the formimidoyl carbon.
Nucleophilic attack by a water molecule on the formimidoyl carbon.
Elimination of ethanol to yield formamide.
Under continued heating and acidic conditions, the formamide can be further hydrolyzed to formic acid and an ammonium (B1175870) salt.
The primary degradation products upon heating are formamidine hydrochloride, ethyl formate, and ethyl chloride. scientificlabs.co.uk
| Degradation Product | Chemical Formula |
| Formamidine hydrochloride | CH₅N₂ · HCl |
| Ethyl formate | C₃H₆O₂ |
| Ethyl chloride | C₂H₅Cl |
Comparison of Reactivity with Other Imidate Hydrochlorides
The reactivity of this compound is influenced by several factors, including the nature of the substituents on both the nitrogen and oxygen atoms of the imidate functional group. When compared to other imidate hydrochlorides, variations in steric and electronic effects of these substituents lead to differences in reaction rates and outcomes.
The Pinner reaction, a classic method for synthesizing imidate hydrochlorides, involves the acid-catalyzed reaction of a nitrile with an alcohol. rroij.comresearchgate.net The stability and subsequent reactivity of the resulting imidate hydrochloride can be affected by factors such as moisture, which can lead to hydrolysis back to the ester. scribd.com Therefore, anhydrous conditions are crucial for successful synthesis and isolation. scribd.com
In comparison to N-arylformimidates, which are derived from anilines, the reactivity and the products of hydrolysis can be significantly dependent on the pH of the reaction medium. researchgate.net For instance, the hydrolysis of ethyl N-arylformimidates derived from amines with a pKa greater than zero results in decreasing yields of the corresponding amine as the pH increases. researchgate.net
The structure of the imidate, particularly the stereochemistry (syn vs. anti isomers), plays a critical role in its reactivity. Hydrolysis of anti imidate salts typically yields ester amine products exclusively across a wide pH range. researchgate.netcdnsciencepub.com In contrast, syn imidate salts also yield ester amine products under acidic and neutral conditions, but in basic conditions, they can form a mixture of ester amine and amide alcohol products. researchgate.netcdnsciencepub.com This difference in reactivity is attributed to stereoelectronic control in the breakdown of the tetrahedral intermediate formed during hydrolysis. researchgate.netcdnsciencepub.com
The nature of the alkyl or aryl group on the oxygen atom also influences reactivity. For instance, in the synthesis of pyrimidines, this compound can be used as a precursor. organic-chemistry.orgresearchgate.net The ethoxy group is a key reactive site. The reactivity can be compared to other imidates used in similar syntheses. For example, the use of 2-formimidate-3-carbonitrile precursors in the synthesis of fused pyrimidines is considered more environmentally friendly as it produces ethanol as a by-product, in contrast to precursors that generate dimethylamine. mdpi.com
The following table provides a comparative overview of the reactivity of this compound with other representative imidate hydrochlorides, highlighting the influence of substituents on their chemical behavior.
| Imidate Hydrochloride | Substituent Effects | Key Reactivity Aspects | Products of Hydrolysis (Typical) |
| This compound | Small ethyl group on oxygen, unsubstituted nitrogen. | Generally reactive due to minimal steric hindrance. | Ester and amine (under acidic/neutral conditions). |
| Ethyl N-arylformimidate hydrochlorides | Aryl group on nitrogen introduces electronic effects. | Reactivity and hydrolysis products are pH-dependent. researchgate.net | Amine and ester yields vary with the pKa of the parent aniline (B41778) and pH. researchgate.net |
| Cyclic Imidate Hydrochlorides | Conformational constraints of the ring system. | Stereoelectronic control dictates reaction pathways. researchgate.net | Can yield different product ratios (ester amine vs. amide alcohol) depending on syn/anti geometry and pH. researchgate.netcdnsciencepub.com |
| Imidates with electron-withdrawing groups | Electronegative substituents on the nitrile-derived portion. | Can be synthesized with relative ease via base-catalyzed reactions. rroij.com | Hydrolysis can lead to a mixture of weak and strong bases. rroij.com |
This comparative analysis underscores that while this compound is a versatile reagent, its reactivity is part of a broader spectrum of chemical behavior exhibited by the imidate hydrochloride class of compounds. The specific reaction conditions and the structural features of the imidate itself are paramount in determining the outcome of a chemical transformation.
Applications in Complex Organic Synthesis
Building Block for Heterocyclic Systems
The structure of ethyl formimidate hydrochloride makes it an ideal precursor for the formation of several key heterocyclic systems. It provides a reactive electrophilic carbon that readily participates in cyclization reactions with appropriate nucleophiles.
Synthesis of s-Triazines
This compound serves as a key reactant in the synthesis of s-triazine (1,3,5-triazine) rings. sigmaaldrich.com This class of heterocyclic compounds is of interest in various fields of chemistry. The synthesis generally involves the reaction of the formimidate with other nitrogen-containing species. The specific reaction conditions and co-reactants can be varied to produce a range of substituted s-triazines.
Preparation of Substituted Imidazoles
The reagent is instrumental in the preparation of substituted imidazoles. sigmaaldrich.com For instance, it is employed in the synthesis of 5-aminoimidazole-4-carboxylic acid α- and β-ribotides. sigmaaldrich.com This process highlights the utility of this compound in constructing the imidazole (B134444) core, which is a prevalent motif in many biologically active molecules. Further applications include the preparation of 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides and 5-amino-1-(2-pyridyl)imidazole. sigmaaldrich.com
Formation of Pyrimidine (B1678525) Derivatives
This compound is a precursor in the synthesis of pyrimidine derivatives, a critical scaffold in medicinal chemistry. Pyrimidines are core components of nucleobases and are found in numerous therapeutic agents. The synthesis often involves the condensation of the imidate with a three-carbon unit containing appropriate functional groups to facilitate ring closure. While various methods exist for pyrimidine synthesis, the use of imidates like this compound provides a reliable route to specific substitution patterns on the pyrimidine ring.
Role in the Synthesis of Biologically Active Molecules
The utility of this compound extends to the total synthesis of complex, biologically active natural products and their analogs.
Preparation of Bredinin via Amination of Acyclic Precursors
A significant application of this compound is its role as a reactant in the synthesis of Bredinin. sigmaaldrich.com Bredinin is an imidazole nucleoside antibiotic with immunosuppressive properties. The synthesis involves the amination of an acyclic precursor, where the imidate provides the necessary carbon and nitrogen atoms to construct the heterocyclic core of the molecule. sigmaaldrich.com
Synthesis of Amidine Conjugates with Antifungal Properties
This compound is utilized in the synthesis of amidine conjugates, particularly those derived from the ornithine moiety of antifungal agents. sigmaaldrich.comnih.gov These modifications are performed to explore the structure-activity relationships of known antifungal compounds, such as the macrocyclic lipopeptidolactone FR901469. nih.gov The introduction of an amidine group, facilitated by the reaction with this compound, can modulate the biological activity and pharmacokinetic properties of the parent molecule, leading to the development of novel antifungal agents. sigmaaldrich.comnih.gov
Table 1: Applications of this compound in Heterocyclic Synthesis
| Section | Heterocyclic System | Specific Examples |
|---|---|---|
| 4.1.1 | s-Triazines | Substituted s-triazines sigmaaldrich.com |
| 4.1.2 | Substituted Imidazoles | 5-aminoimidazole-4-carboxylic acid α- and β-ribotides sigmaaldrich.com |
| 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides sigmaaldrich.com | ||
| 5-amino-1-(2-pyridyl)imidazole sigmaaldrich.com |
Table 2: Use of this compound in Synthesizing Biologically Active Molecules
| Section | Biologically Active Molecule | Synthetic Role of this compound |
|---|---|---|
| 4.2.1 | Bredinin | Reactant in the amination of an acyclic precursor to form the imidazole ring. sigmaaldrich.com |
Intermediate in the Synthesis of Antibiotics (e.g., Imipenem, N-Formimidoyl Thienamycin)
This compound is a key reagent in the synthesis of several important beta-lactam antibiotics, most notably Imipenem and its derivative, N-formimidoyl thienamycin (B194209). nih.govnih.gov
The synthesis of Imipenem, a broad-spectrum carbapenem (B1253116) antibiotic, often involves the use of a formimidate hydrochloride, such as ethyl or benzyl (B1604629) formimidate hydrochloride. google.comepo.org In a common synthetic route, a protected thienamycin precursor is reacted with the formimidate hydrochloride to introduce the N-formimidoyl side chain. google.comepo.org This reaction is typically carried out in an anhydrous solvent in the presence of a base. google.com The resulting intermediate is then deprotected to yield Imipenem. google.com The use of formimidate hydrochlorides in this process is advantageous as it allows for the efficient formation of the amidine functionality characteristic of Imipenem. google.comepo.org
Similarly, N-formimidoyl thienamycin is synthesized using formimidate reagents. google.com These reagents, including substituted and unsubstituted benzyl formimidates, react with thienamycin in an aqueous solution at a controlled pH to produce N-formimidoyl thienamycin. google.com The benzylic formimidate reagents have demonstrated superiority over alkyl formimidates in this specific formimidoylation, exhibiting increased stability in aqueous solutions and minimizing the formation of undesirable by-products. google.com
Derivatization of Elsamicin A for Antitumor Agents
In the quest for more effective cancer therapies, this compound has been employed in the chemical modification of Elsamicin A, an antitumor antibiotic. google.com The derivatization of Elsamicin A at its 2''-amino group has led to new compounds with potentially improved antitumor activity. google.com
The process involves treating Elsamicin A with this compound to produce 2''-N-formimidoylelsamicin A hydrochloride. google.com This specific modification has been shown to yield derivatives with enhanced cytotoxic activity against certain cancer cell lines. google.com In one study, the formimidoyl derivative of Elsamicin A was synthesized by reacting Elsamicin A with this compound in a mixture of chloroform (B151607) and methanol. google.com The resulting product was then purified to yield the desired 2''-N-formimidoylelsamicin A hydrochloride. google.com
Application in Peptide Synthesis
While the primary applications of this compound lie in other areas of complex organic synthesis, its reactivity can be harnessed in specific transformations within peptide chemistry.
Synthesis of Peptidic 1-Cyanopyrrolidines
Although direct and extensive research on the use of this compound for the synthesis of peptidic 1-cyanopyrrolidines is not widely documented in the provided search results, the fundamental reactivity of imidates suggests a potential pathway. Imidates are known to react with amines to form amidines. In the context of peptide synthesis, the N-terminal amine of a peptide or amino acid derivative could potentially react with this compound. Subsequent intramolecular cyclization and dehydration steps, possibly facilitated by specific reagents or reaction conditions not detailed in the search results, could theoretically lead to the formation of a 1-cyanopyrrolidine ring system incorporated into a peptide backbone. However, this remains a speculative application based on general chemical principles rather than a well-established synthetic protocol found in the provided search results.
Utilization in the Synthesis of Phosphorus-Containing Compounds
This compound has also found application in the synthesis of specialized phosphorus-containing compounds, particularly in the creation of bisphosphonic analogs of amino acids.
Analytical and Spectroscopic Characterization Techniques Excluding Basic Compound Identification Data
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the successful synthesis and structural integrity of molecules derived from ethyl formimidate hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the real-time monitoring of reactions involving this compound and for the structural confirmation of the resulting products. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the chemical environment of protons and carbon atoms within a molecule.
In synthetic procedures, the progress of reactions can be tracked using NMR. For instance, ³¹P NMR spectroscopy has been used to monitor the progress of reactions involving phosphorus-containing compounds derived from imidates. mdpi-res.comresearchgate.net This allows for the identification of intermediate species and helps in elucidating reaction mechanisms. mdpi-res.com
Following synthesis, NMR is critical for confirming the structure of the final products. For example, in the synthesis of tryptoline-based benzothiazoles, where this compound is used as a reagent, the structure of the final compound was confirmed using ¹H NMR spectroscopy. nih.gov Similarly, the formation of diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonates from ethyl imidate hydrochlorides was confirmed by ¹H and ¹³C NMR. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Product Derived from an Ethyl Imidate mdpi.com
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J) | Assignment |
| ¹³C | 167.9 | - | C=O |
| ¹³C | 161.5 | - | C=N |
| ¹³C | 135.9 | - | Aromatic C |
| ¹³C | 128.5 | - | Aromatic CH |
| ¹³C | 128.4 | - | Aromatic CH |
| ¹³C | 128.3 | - | Aromatic CH |
| ¹³C | 68.1 | - | O-CH₂ (benzyl) |
| ¹³C | 63.2 | - | O-CH₂ (ethyl) |
| ¹³C | 18.4 | - | CH₃ (acetyl) |
| ¹³C | 13.8 | - | CH₃ (ethyl) |
| ¹H | 7.40–7.32 | m | Aromatic H |
| ¹H | 5.19 | s | O-CH₂ (benzyl) |
| ¹H | 4.16 | q, J = 7.2 Hz | O-CH₂ (ethyl) |
| ¹H | 2.05 | s | CH₃ (acetyl) |
| ¹H | 1.28 | t, J = 7.2 Hz | CH₃ (ethyl) |
| Data for Ethyl N-(benzyloxycarbonyl)acetimidate, a product from a related ethyl imidate. |
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. In the context of reactions with this compound, IR spectroscopy is used to confirm the presence of key functional groups in the products. mdpi.com
For example, the C=N stretch of an imidate is a key absorption band. In derivatives of this compound, this stretch is typically observed in the region of 1640–1680 cm⁻¹. In the characterization of N-acylimidates, which are intermediates in some synthetic pathways, IR spectroscopy confirms the structure of these compounds. mdpi.com The spectra of final products, such as thienamycin (B194209) derivatives, also show characteristic absorptions for functional groups like the β-lactam ring. googleapis.com
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| C=N Stretch (Imidate) | 1640 - 1680 |
| C=O Stretch (β-lactam) | ~1760 |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch | 2850 - 3000 |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is frequently used to confirm the elemental composition of newly synthesized compounds derived from this compound. mdpi.com For instance, in the synthesis of diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonates, HRMS was performed using electrospray ionization (ESI) to confirm the calculated molecular formula of the product. mdpi.com Another common setup involves coupling a liquid chromatograph to a mass spectrometer (LC-MS), which allows for the separation of components in a mixture before their detection by the mass spectrometer. googleapis.com This is particularly useful for monitoring reaction progress and identifying products in complex mixtures. googleapis.com
Table 3: Example of High-Resolution Mass Spectrometry Data mdpi.com
| Compound | Ion | Calculated m/z | Found m/z |
| Ethyl N-(benzyloxycarbonyl)acetimidate | [M + Na]⁺ | 244.0950 | 244.0951 |
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are essential for the separation, identification, and purification of compounds, as well as for the assessment of their purity.
For purity evaluation, High-Performance Liquid Chromatography (HPLC) is a widely used method. nih.gov For example, the purity of tryptoline-based benzothiazoles synthesized using this compound was assessed using an Agilent 1260 series HPLC system, with a minimum purity standard of ≥ 90% being applied. nih.gov
In terms of purification, silica (B1680970) gel flash chromatography is a common technique employed to isolate the desired product from a reaction mixture. nih.govgoogleapis.com This method separates compounds based on their polarity. In some instances, specialized chromatographic techniques like size exclusion chromatography (SEC) are used, for example, to determine the composition of antibody-drug conjugates where a derivative of this compound might be used in the synthesis of a component. google.com
Table 4: Example of HPLC System for Purity Assessment nih.gov
| Parameter | Specification |
| System | Agilent 1260 series HPLC |
| Detector | 6120 Quadrupole mass spectrometer |
| Column | ZORBAX Narrow Bore SB-C18 RRHT, 2.1× 50 mm, 1.8 μm |
| Mobile Phase | Gradient of water/acetonitrile with 0.1% formic acid |
| Flow Rate | 0.35 mL/min |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of ethyl formimidate hydrochloride, while specific DFT studies on its reaction mechanisms are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its reactivity.
Imidates, the functional group present in ethyl formimidate, are known to be versatile intermediates in organic synthesis. They can act as both electrophiles and nucleophiles. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a common method for synthesizing imidate hydrochlorides. DFT calculations can be employed to model the transition states and intermediates of such reactions, providing a detailed picture of the reaction pathway and the energies involved.
For instance, DFT studies on related compounds, such as the gas-phase elimination of ethyl chloride, have utilized methods like B3LYP with various basis sets to determine the activation energies and to characterize the transition state geometries. A similar approach could be applied to study the decomposition or other reactions of this compound. The calculations could reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway, and identify the key atoms involved in the bond-breaking and bond-forming processes.
Table 1: Representative Theoretical Data for a Hypothetical DFT Study on an Imidate Reaction
| Parameter | Value | Description |
| Activation Energy (Ea) | Value | The minimum energy required to initiate the chemical reaction. |
| Reaction Enthalpy (ΔH) | Value | The net change in heat content during the reaction. |
| Transition State Geometry | Coordinates | The specific arrangement of atoms at the highest point of the energy barrier. |
| Vibrational Frequencies | Frequencies | Used to confirm the nature of stationary points (minima or transition states). |
Note: The values in this table are placeholders and would be determined from actual DFT calculations on a specific reaction of this compound.
Modeling of Molecular Targets and Pathways
Computational modeling extends beyond reaction mechanisms to explore the interactions of this compound with potential molecular targets and its behavior in biological or chemical pathways. Molecular dynamics (MD) simulations and docking studies are key techniques in this area.
While specific molecular targets for this compound are not well-defined in the literature, its reactivity suggests it could interact with various biological macromolecules. For example, as a reactive electrophile, it could potentially modify nucleophilic residues on proteins.
Molecular dynamics simulations could be used to study the behavior of this compound in different solvent environments, providing insights into its solvation and conformational dynamics. Such simulations track the movement of every atom in a system over time, based on a classical force field. This can help in understanding how the molecule orients itself and interacts with its surroundings.
Furthermore, if a potential protein target were identified, molecular docking simulations could predict the preferred binding orientation of this compound to the protein's active or allosteric sites. These simulations are crucial in drug discovery and toxicology for assessing the potential biological activity of a compound. The results of docking studies are often ranked by a scoring function that estimates the binding affinity.
Table 2: Potential Applications of Molecular Modeling for this compound
| Modeling Technique | Application | Information Gained |
| Molecular Dynamics (MD) | Simulating the molecule in a solvent (e.g., water). | Solvation free energy, conformational preferences, diffusion coefficient. |
| Molecular Docking | Predicting the binding to a hypothetical enzyme active site. | Binding mode, binding affinity score, key interacting residues. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying a reaction catalyzed by an enzyme. | Detailed mechanism of the enzymatic reaction, including transition states. |
The insights gained from these theoretical and computational studies are instrumental in understanding the fundamental chemical properties of this compound and predicting its behavior in various chemical and biological systems.
Q & A
Q. What are the standard synthetic protocols for ethyl formimidate hydrochloride in heterocyclic compound synthesis?
this compound is commonly used as a formimidoylating agent. A typical protocol involves dissolving the compound in anhydrous pyridine and reacting it with nucleophiles (e.g., amines or hydrazides) at room temperature for 1–2 days. Reaction progress is monitored via TLC (hexane-EtOAc 3:2), followed by solvent removal under reduced pressure and purification via column chromatography . For example, it reacts with methylhydrazine in ether to yield dimethyldihydrotetrazine in 38% isolated yield .
Q. How is this compound employed in the preparation of bioactive molecules like imipenem?
In antibiotic synthesis, this compound reacts with thienamycin derivatives under pH-controlled conditions. The reaction is conducted in phosphate buffer (pH 8.5) at 0–5°C to avoid β-lactam ring degradation. After adjusting the pH to 7.0, the product is purified via XAD-2 resin chromatography and lyophilized. This method ensures >90% yield of imipenem, a carbapenem antibiotic, with UV and IR spectroscopy used to confirm structural integrity .
Q. What purification methods are recommended for this compound-derived products?
Column chromatography (silica gel, hexane/EtOAc gradient) is standard for isolating imidate-derived compounds. For polar intermediates, crystallization from acetic acid or ethanol is effective. Purity is validated via melting point analysis and NMR spectroscopy .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation of this compound adducts?
Contradictions in NMR or IR spectra (e.g., unexpected resonance splitting or carbonyl shifts) often arise from tautomerism or solvent effects. For example, the imidate group’s equilibrium between imine and amine forms can complicate ¹H-NMR interpretation. To resolve this, use deuterated solvents like DMSO-d₆ or CDCl₃ for stable spectra and compare experimental data with DFT-calculated NMR chemical shifts .
Q. What experimental strategies mitigate exothermic side reactions in this compound-mediated syntheses?
Exothermic reactions (e.g., during hydrazide coupling) can lead to byproducts like cyclized impurities. To optimize:
- Use ice baths to maintain temperatures below 10°C during reagent addition.
- Employ slow, dropwise addition of this compound to avoid localized heating.
- Monitor pH continuously (e.g., in imipenem synthesis) using automated burettes for precise acid/base titration .
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions?
Steric hindrance from bulky nucleophiles (e.g., arylethanone hydrochlorides) slows imidate transfer, requiring prolonged reaction times (48–72 hours). Electron-withdrawing groups on nucleophiles enhance reactivity by stabilizing transition states. For example, p-toluenesulfonohydrazide reacts faster than semicarbazide due to its electron-deficient sulfonyl group .
Methodological Best Practices
Q. How should researchers design controlled experiments to validate the role of this compound in multi-step syntheses?
- Control 1: Omit this compound to confirm its necessity for product formation.
- Control 2: Use isotopic labeling (e.g., ¹³C-formimidate) to track imidate incorporation via LC-MS.
- Control 3: Compare yields and kinetics with alternative reagents (e.g., methyl formimidate) to assess efficiency .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- NMR: ¹H/¹³C-NMR for confirming imidate group presence (δ 7.8–8.2 ppm for imine protons).
- IR: Peaks at 1767 cm⁻¹ indicate β-lactam formation in imipenem derivatives.
- HPLC-MS: Quantifies purity and detects hydrolyzed byproducts (e.g., formamide) .
Data Contradiction and Reproducibility
Q. How to resolve conflicting reports on this compound’s stability in aqueous media?
While some studies report rapid hydrolysis in water, others note stability in buffered solutions (pH 7–9). Reproduce results by testing hydrolysis kinetics under standardized conditions (25°C, 0.1 M phosphate buffer) using UV spectroscopy (λmax 297 nm for intact imidate) .
Q. What steps ensure reproducibility in column chromatography purification of imidate derivatives?
- Pre-equilibrate silica gel with the eluent for 30 minutes.
- Use gradient elution (e.g., 10–50% EtOAc in hexane) to separate polar byproducts.
- Validate fractions via TLC and aggregate data from ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
